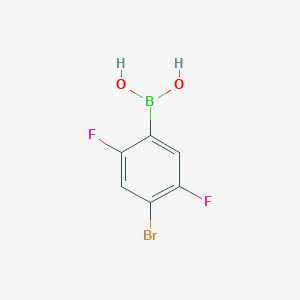

4-Bromo-2,5-difluorophenylboronic acid

Description

Properties

IUPAC Name |

(4-bromo-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBIJRFCSHAOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106676-82-7 | |

| Record name | 4-Bromo-2,5-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,5-difluorophenylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,5-difluorophenylboronic acid

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a precursor for introducing the 4-bromo-2,5-difluorophenyl moiety into complex molecules. This structural motif is of interest in medicinal chemistry due to the influence of fluorine atoms on the physicochemical and pharmacological properties of a molecule, including metabolic stability and binding affinity.

This technical guide provides a detailed protocol for the synthesis of this compound. The described method is based on the formation of an organolithium intermediate from a readily available starting material, followed by borylation and subsequent workup.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves a lithium-halogen exchange reaction with 1,4-dibromo-2,5-difluorobenzene to selectively form an organolithium intermediate. This intermediate is then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of analogous arylboronic acids. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are crucial for the success of this reaction.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 1,4-Dibromo-2,5-difluorobenzene | C₆H₂Br₂F₂ | 271.89 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 |

| Hexane (anhydrous) | C₆H₁₄ | 86.18 |

| Hydrochloric acid (HCl) | HCl | 36.46 |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of the Organolithium Intermediate

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

-

Allow the flask to cool to room temperature under nitrogen.

-

To the flask, add 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) and anhydrous diethyl ether (90 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (27.0 mL of a 1.39 M solution in hexanes, 0.0375 mol) to the stirred solution over approximately 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting yellow suspension at -78 °C for 2 hours.

Step 2: Borylation and Workup

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of triisopropyl borate (e.g., 8.6 mL, 0.0375 mol) in anhydrous diethyl ether.

-

Cool the triisopropyl borate solution to -78 °C.

-

Transfer the cold organolithium suspension from Step 1 to the cold triisopropyl borate solution via cannula, while maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a 1 M aqueous solution of hydrochloric acid (500 mL) at 0 °C until the solution is acidic.

-

Extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic layers and wash with water (2 x 200 mL) and then with a saturated aqueous solution of sodium bicarbonate (3 x 200 mL).

-

The aqueous bicarbonate extracts are then combined, washed with methylene chloride (3 x 100 mL), and acidified with hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).

-

The combined organic extracts are washed with water (2 x 200 mL) and dried over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield this compound as a solid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, or by column chromatography on silica gel.

Quantitative Data

| Parameter | Expected Value | Notes |

| Theoretical Yield | ~8.9 g | Based on 100% conversion of 1,4-dibromo-2,5-difluorobenzene. |

| Expected Yield | 70-85% | Yields can vary based on reaction conditions and purity of reagents. |

| Purity | >95% | After purification. |

| Appearance | Pale yellow solid |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to 4-Bromo-2,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Bromo-2,5-difluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and bromine substituents.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. However, key identifiers and properties have been compiled below. For comparative context, data for structurally related compounds is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BBrF₂O₂ |

| Molecular Weight | 236.81 g/mol |

| CAS Number | 1106676-82-7[1] |

| Appearance | Powder[1] |

| Purity | ≥98% (by HPLC)[1] |

| Storage | Store in a cool, dry place[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

| Solubility | Data not available |

Table 2: Physicochemical Properties of Related Compounds for Comparison

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |

| 4-Bromo-2,5-difluorophenol | 51-53[2] | 210.2 (Predicted)[2] | 7.16 (Predicted)[2] |

| 4-Bromophenylboronic acid | 284-288[3][4] | - | - |

| 4-Fluorophenylboronic acid | 262-265[5] | - | - |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly employed method involves the formation of a Grignard or organolithium reagent from a suitably substituted precursor, followed by quenching with a borate ester and subsequent acidic workup. A general protocol adapted from the synthesis of analogous fluorinated phenylboronic acids is presented below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar boronic acids, such as the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene[6].

Materials:

-

1,4-Dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Organolithium Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene and anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

-

Borylation: In a separate flame-dried flask under nitrogen, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous diethyl ether and cool to -78 °C. Transfer the prepared organolithium reagent to the cold borate solution via cannula, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3 times). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic pathway for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will likely appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons are expected between 100-165 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants[7][8].

-

¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms, likely in the range of -100 to -140 ppm[7][9].

-

¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid[7][10][11].

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic bands for O-H stretching of the boronic acid group (broad band around 3200-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).

Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent scaffolds in many biologically active molecules, including pharmaceuticals and agrochemicals[12][13]. The presence of both fluorine and bromine atoms on the phenyl ring allows for sequential and site-selective cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound, adapted from procedures for similar fluorinated boronic acids[14][15][16].

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, with water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

-

Degassing: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

The strategic incorporation of the 4-bromo-2,5-difluorophenyl moiety can significantly impact the biological activity of the resulting molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization. This makes this compound a valuable tool in the development of novel therapeutics, particularly in areas such as oncology and neuroscience[17][18].

References

- 1. 4-BROMO-2,5-DIFLUOROPHENOL CAS#: 486424-36-6 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-ブロモフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. azom.com [azom.com]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 4-BROMO-2,5-DIFLUOROBENZENEBORONIC ACID CAS#: [m.chemicalbook.com]

- 18. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]

In-Depth Technical Guide to 4-Bromo-2,5-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a difluorinated phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly valuable in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.

Chemical Structure and Properties

CAS Number: 145139-16-6 Molecular Formula: C₆H₄BBrF₂O₂

The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, fluorine atoms at the 2- and 5-positions, and a boronic acid group [-B(OH)₂] at the 1-position.

Structure:

Quantitative data for this compound and its common precursors are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 145139-16-6 | 236.81 | Not available | Not available |

| 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 | 237.00 | Not available | Not available |

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | 271.88 | 60-62 | 96 (at 20 mmHg) |

| 4-Bromo-2,5-difluorophenol | 486424-36-6 | 208.99 | 51-53 | 210.2 (Predicted)[1] |

Table 2: Spectroscopic Data Summary (Predicted/Typical Ranges)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| This compound | Aromatic protons: 7.0-8.0; B(OH)₂: broad singlet | Aromatic carbons: 100-165 (with C-F couplings) | Two distinct signals: -110 to -140 |

| 2,5-Difluorophenylboronic acid | Aromatic protons: 7.0-8.0; B(OH)₂: broad singlet | Aromatic carbons: 100-165 (with C-F couplings) | Two distinct signals: -110 to -140 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of 1,4-dibromo-2,5-difluorobenzene followed by reaction with a borate ester and subsequent hydrolysis. This method is analogous to the synthesis of other fluorinated phenylboronic acids.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid (Precursor) [3][4]

This protocol describes the synthesis of the benzoic acid precursor, which can then be converted to the boronic acid.

Materials:

-

1,4-Dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl ether (anhydrous)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) dropwise over approximately 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting yellow suspension at -78 °C for 2 hours.

-

Carefully add several small pellets of dry ice to the suspension.

-

Allow the reaction mixture to slowly warm to room temperature as it degasses.

-

Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).

-

Extract the product with diethyl ether (5 x 200 ml).

-

Wash the combined organic extracts with water (4 x 100 ml).

-

Extract the product from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).

-

Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then acidify with hydrochloric acid.

-

Extract the product with diethyl ether (3 x 200 ml).

-

Wash the combined organic extracts with water (2 x 200 ml), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.

Step 2: Conversion to this compound (General Procedure)

A general method for converting an aryl bromide to a boronic acid involves a lithium-halogen exchange followed by reaction with a trialkyl borate.

Materials:

-

4-Bromo-2,5-difluorobenzene (or the corresponding bromo-lithium intermediate from the previous step)

-

n-Butyllithium or a Grignard reagent formation step

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Hydrochloric acid (aqueous solution)

Procedure Outline:

-

Generate the organolithium or Grignard reagent from the aryl bromide at low temperature (-78 °C) in an anhydrous ether or THF.

-

In a separate flask, cool a solution of trialkyl borate in anhydrous THF to -78 °C.

-

Slowly transfer the organometallic reagent to the cold borate solution via cannula.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[5][6][7] The bromine atom on the phenyl ring can also participate in subsequent coupling reactions, allowing for the sequential introduction of different aryl or vinyl groups.

General Protocol for Suzuki-Miyaura Coupling: [5][6]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine)

-

This compound (or a related boronic acid like 2,5-difluorophenylboronic acid) (typically 1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(OAc)₂, or a pre-catalyst like G3-XPhos) (typically 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], or Sodium carbonate [Na₂CO₃]) (typically 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, often with water as a co-solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent (e.g., 10 ml of 1,4-dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Signaling Pathways and Logical Relationships

The utility of this compound in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, can be visualized as a logical workflow.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Its unique electronic properties, conferred by the fluorine substituents, make it an important reagent in Suzuki-Miyaura cross-coupling reactions. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further research into its specific physical properties and reactivity will undoubtedly expand its applications in the development of novel chemical entities.

References

- 1. 4-BROMO-2,5-DIFLUOROPHENOL CAS#: 486424-36-6 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-difluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,5-difluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally similar compounds, namely phenylboronic acid and its derivatives, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of the title compound and its analogs in various organic solvents. Furthermore, this document includes visualizations of a standard solubility determination workflow and key factors influencing boronic acid solubility, providing a practical context for its application in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is an organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. The choice of solvent can profoundly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively manage the solubility of this compound in their experimental designs.

Expected Solubility Profile of this compound

Key Observations from Analogous Compounds:

-

Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2]

-

The introduction of an isobutoxy group to the phenylboronic acid ring generally increases its solubility in most tested organic solvents, with the exception of dipropyl ether.[3]

-

2,4-Difluorophenylboronic acid , another fluorinated analog, has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran.[4]

-

Boronic acids are prone to dehydration , forming cyclic anhydrides known as boroxines, which can complicate solubility studies.[3]

Based on these observations, this compound is expected to exhibit good solubility in polar aprotic solvents like THF, acetone, and DMSO, and lower solubility in nonpolar hydrocarbon solvents. The presence of two electron-withdrawing fluorine atoms and a bromine atom will influence its polarity and crystal lattice energy, which in turn will affect its solubility profile.

Table 1: Solubility Data for Phenylboronic Acid and a Derivative in Various Organic Solvents.

| Compound | Solvent | Temperature (°C) | Solubility (mole fraction) |

| Phenylboronic Acid | 3-Pentanone | 50.09 | ~0.45 |

| Phenylboronic Acid | Acetone | 50.09 | ~0.42 |

| Phenylboronic Acid | Dipropyl ether | 50.09 | ~0.35 |

| Phenylboronic Acid | Chloroform | 50.09 | ~0.15 |

| Phenylboronic Acid | Methylcyclohexane | 50.09 | <0.01 |

| Phenylboronic acid pinacol ester | Chloroform | -6.76 | >0.9 |

| Phenylboronic acid pinacol ester | 3-Pentanone | -6.76 | ~0.7 |

| Phenylboronic acid pinacol ester | Acetone | -6.76 | ~0.65 |

| Phenylboronic acid pinacol ester | Dipropyl ether | -6.76 | ~0.6 |

| Phenylboronic acid pinacol ester | Methylcyclohexane | -6.76 | ~0.4 |

Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.[1]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound. The choice of method may depend on the required accuracy, sample amount, and available equipment.

Dynamic Method (Turbidity Measurement)

This method is based on observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[3][5]

Methodology:

-

Sample Preparation: A precise amount of this compound and the chosen organic solvent are placed in a sealed sample tube of known composition.

-

Controlled Heating: The sample is rigorously stirred and heated at a slow, constant rate (e.g., 0.3 K·h–1).[3]

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe or a laser beam to detect the scattering of light.[3][5]

-

Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific mole fraction.[5]

-

Data Compilation: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve.

Thermodynamic Solubility (Shake-Flask Method)

This is a classical method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.[6]

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. A similar principle can be applied to organic solvents.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[6]

-

Serial Dilution: In a microplate, serial dilutions of the stock solution are made with DMSO.[6]

-

Solvent Addition: A fixed volume of the desired organic solvent is added to each well.[6]

-

Incubation and Precipitation: The plate is incubated, and the formation of any precipitate is monitored.

-

Analysis: The solubility can be determined by visual inspection, nephelometry (light scattering), or by separating the precipitate and measuring the concentration of the compound remaining in the solution, often by UV-Vis spectroscopy.[6]

Visualized Workflows and Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical solubility determination workflow and the factors influencing the solubility of boronic acids.

Caption: Experimental workflow for determining boronic acid solubility.

Caption: Key factors influencing the solubility of arylboronic acids.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a strong predictive understanding of its behavior can be derived from analogous compounds. It is anticipated to be most soluble in polar aprotic organic solvents. For researchers requiring precise solubility data, the experimental protocols detailed in this guide—namely the dynamic, shake-flask, and kinetic methods—provide a clear and reliable path to obtaining this critical information. A comprehensive understanding and determination of solubility are essential for the successful application of this versatile reagent in research, development, and manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Stability and Storage of 4-Bromo-2,5-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2,5-difluorophenylboronic acid. Given the critical role of this reagent in synthetic chemistry, particularly in cross-coupling reactions for drug discovery and development, a thorough understanding of its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and safeguarding the integrity of research outcomes. This document synthesizes information from safety data sheets of analogous compounds, general principles of arylboronic acid chemistry, and established protocols for stability testing.

Chemical Properties and Intrinsic Stability

Major Degradation Pathways

Arylboronic acids, including this compound, are prone to three primary degradation pathways: dehydration, protodeboronation, and oxidation.

2.1. Dehydration to Boroxines

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon the addition of water.

2.2. Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction is often promoted by aqueous conditions and can be catalyzed by acids or bases. The electron-withdrawing nature of the fluoro and bromo substituents on this compound may influence its susceptibility to this degradation pathway.

2.3. Oxidation

The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This process can be initiated by various oxidizing agents.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on data from analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |

| Moisture | Keep in a dry place. Use of a desiccator is advised. | To prevent hydrolysis and protodeboronation. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Container | Keep container tightly closed. | To prevent exposure to atmospheric moisture and oxygen. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves conducting forced degradation studies under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

4.1. Forced Degradation (Stress Testing)

Forced degradation studies should be performed on a single batch of this compound to ensure consistency of results. The goal is to achieve 5-20% degradation of the active substance.

| Stress Condition | Experimental Protocol |

| Acidic Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Samples should be taken at various time points, neutralized, and analyzed. |

| Basic Hydrolysis | Dissolve the compound in a suitable organic solvent and add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period, with periodic sampling and analysis after neutralization. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, protected from light, for a specified duration with regular monitoring. |

| Thermal Degradation | The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 70°C) for an extended period. Samples are withdrawn at intervals for analysis. A solution of the compound can also be subjected to thermal stress. |

| Photostability | Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light of a specified intensity (e.g., according to ICH Q1B guidelines). A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation. |

4.2. Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique for stability studies. A reversed-phase C18 column is often suitable. The mobile phase composition (e.g., acetonitrile/water gradient with a buffer like ammonium acetate) should be optimized to achieve good separation.

-

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This provides higher resolution and sensitivity and is invaluable for the identification and structural elucidation of unknown degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to characterize the structure of degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment.

Experimental Workflow for Stability Assessment

Conclusion

While this compound is a valuable reagent, its stability is a critical consideration for its effective use in research and development. Adherence to proper storage and handling protocols is essential to minimize degradation and ensure the quality and purity of the compound. The primary degradation pathways to consider are dehydration, protodeboronation, and oxidation. For critical applications, it is highly recommended to perform in-house stability studies, including forced degradation, to establish a comprehensive stability profile under specific laboratory conditions and to develop a validated stability-indicating analytical method. This proactive approach will contribute to the reliability and success of synthetic endeavors involving this important building block.

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Bromo-2,5-difluorophenylboronic acid. Due to the limited availability of experimentally verified public data for this specific compound, this document presents predicted spectral data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in its characterization.

Core Data Presentation

The following sections summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.3 (broad s) | Broad Singlet | - | B(OH)₂ |

| ~7.6 - 7.7 (m) | Multiplet | - | Ar-H |

| ~7.4 - 7.5 (m) | Multiplet | - | Ar-H |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~159 (dd) | C-F |

| ~157 (dd) | C-F |

| ~120 (d) | C-H |

| ~118 (d) | C-H |

| ~116 (dd) | C-Br |

| Not Observed | C-B(OH)₂ |

Note: Carbon atoms attached to fluorine will exhibit splitting (doublets or doublet of doublets). The carbon attached to the boronic acid group is often not observed due to quadrupolar relaxation.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~ -115 to -125 | Ar-F |

| ~ -125 to -135 | Ar-F |

Note: Two distinct signals are expected for the two non-equivalent fluorine atoms.

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~28 - 33 | B(OH)₂ |

Note: A single, broad signal is characteristic for the trigonal planar boronic acid.

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3100-3000 | Medium | Ar C-H stretch |

| ~1620, ~1500 | Medium to Strong | Ar C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 | Medium | C-Br stretch |

| ~880 | Strong | Ar C-H out-of-plane bend |

Table 6: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 235/237 | [M+H]⁺ (isotopic pattern for Br) |

| 217/219 | [M+H - H₂O]⁺ |

| 156 | [M+H - Br]⁺ |

| 139 | [M+H - Br - OH]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical as boronic acids can form cyclic anhydrides (boroxines), which can complicate the spectra. Solvents capable of disrupting hydrogen bonds are preferable. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover a range of approximately 0-14 ppm.

-

-

¹³C NMR Spectroscopy :

-

Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Spectroscopy :

-

Acquire the spectrum on a 470 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

The spectral width should be sufficient to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -150 ppm).

-

-

¹¹B NMR Spectroscopy :

-

Acquire the spectrum on a 160 MHz NMR spectrometer.

-

A proton-decoupled pulse sequence should be used.

-

A broad spectral width is recommended due to the wide chemical shift range of boron.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Compress the powder in a pellet press to form a thin, transparent pellet.

-

-

IR Spectrum Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Average 16 to 32 scans to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

-

Data Acquisition (Electrospray Ionization - ESI) :

Mandatory Visualization

References

Commercial Availability and Synthetic Utility of 4-Bromo-2,5-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of 4-Bromo-2,5-difluorophenylboronic acid (CAS No. 1106676-82-7). This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and bromine substituents.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is ≥98% (HPLC). The compound is generally available in research-scale quantities, ranging from milligrams to several grams.

| Supplier | CAS Number | Purity | Available Quantities |

| Falcon Life Sciences Pvt. Ltd | 1106676-82-7 | HPLC ≥98% | 5g, 25g, 50g, 100g, 500g, 1kg, 10kg[1] |

| Alfa Chemistry | 1106676-82-7 | Not specified | Research quantities[2] |

| Boroncore | 1106676-82-7 | Not specified | Not specified[3] |

| ChemScene | 1106676-82-7 | Not specified | Not specified |

| Laibo Chem | Not specified | Not specified | 250mg |

Physicochemical Properties

Key physicochemical properties of this compound are summarized below. This data is essential for designing and executing chemical reactions and for understanding the compound's behavior in various solvent systems.

| Property | Value |

| IUPAC Name | (4-bromo-2,5-difluorophenyl)boronic acid[2] |

| Molecular Formula | C₆H₄BBrF₂O₂ |

| Molecular Weight | 236.81 g/mol [2] |

| Appearance | Typically a powder[1] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 1[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The following protocol is adapted from established procedures for the synthesis of structurally related fluorinated phenylboronic acids.

Materials:

-

1,4-dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4][5][6] The presence of the bromine atom allows this compound to act as a bifunctional reagent, where the boronic acid moiety can first participate in a Suzuki coupling, and the bromine can be used in a subsequent cross-coupling reaction. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the target molecules.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

- 1. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1106676-82-7 | 4-Bromo-2,5-bifluorophenylboronic acid | Boroncore [boroncore.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of 4-Bromo-2,5-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 4-Bromo-2,5-difluorophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational modeling to present a detailed analysis of its electronic structure. The following sections will delve into its molecular orbital characteristics, electrochemical behavior, and spectroscopic properties, supported by detailed, generalized experimental protocols for their determination. This document aims to serve as a valuable resource for researchers utilizing this compound in the design and synthesis of novel molecules with tailored electronic functionalities.

Introduction

This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring, in conjunction with the boronic acid moiety, imparts unique electronic characteristics that influence its reactivity and the properties of the resulting coupled products. Understanding these electronic properties is crucial for predicting reaction outcomes, designing novel molecular architectures, and developing new therapeutic agents. This guide provides a detailed examination of these properties through computational analysis and outlines the experimental procedures for their empirical validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1106676-82-7 | [1] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1] |

| Molecular Weight | 236.81 g/mol | [1] |

| IUPAC Name | (4-bromo-2,5-difluorophenyl)boronic acid | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Computational Electronic Properties

The electronic properties of this compound were modeled using Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the molecular orbital energy levels and electron distribution, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Disclaimer: The following quantitative data is derived from computational modeling and should be considered as a predictive guide. Experimental verification is recommended for precise values.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The presence of electron-withdrawing fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted phenylboronic acid.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the boronic acid group and the fluorine atoms, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic (acidic) nature.

Experimental Determination of Electronic Properties

The following sections outline the standard experimental protocols for determining the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. It can be used to determine the oxidation and reduction potentials, providing experimental insight into the HOMO and LUMO energy levels.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to a range where no faradaic current is observed.

-

Set the switching potential to scan through the expected redox events. A typical range for arylboronic acids might be from -2.0 V to +2.0 V vs. Ag/AgCl.

-

Select a scan rate, typically between 50 and 200 mV/s for initial scans.

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple scans to ensure reproducibility.

-

-

Data Analysis:

-

Plot the current versus the applied potential to obtain a cyclic voltammogram.

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

The formal reduction potential (E°') can be estimated as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions.

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU (typically in the micromolar range).

-

Spectrometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

-

-

Blank Measurement:

-

Fill a clean cuvette with the pure solvent to be used.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

-

Structure-Property Relationships

The electronic properties of this compound are a direct consequence of its molecular structure. The interplay of the different substituents on the phenyl ring governs its overall electronic character.

-

Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the aromatic ring and stabilizes the molecular orbitals, leading to lower HOMO and LUMO energies.

-

Bromine Atom: The bromine atom also has an electron-withdrawing inductive effect (-I), albeit weaker than fluorine. It also possesses lone pairs of electrons that can participate in a weak electron-donating resonance effect (+R). The net effect is typically electron-withdrawing.

-

Boronic Acid Group: The boronic acid group is generally considered to be electron-withdrawing, primarily through an inductive effect. The empty p-orbital on the boron atom can also participate in π-conjugation with the aromatic ring.

The combination of these electron-withdrawing groups results in a more electron-deficient aromatic ring compared to unsubstituted phenylboronic acid. This increased electrophilicity can influence its reactivity in cross-coupling reactions and its interactions in biological systems.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, supported by computational data and generalized experimental protocols. The presence of multiple halogen substituents significantly modulates the electronic structure of the phenylboronic acid core, leading to distinct redox and spectroscopic characteristics. The information presented herein serves as a foundational resource for researchers in organic synthesis and drug discovery, enabling a more rational design of experiments and a deeper understanding of the role of this important building block in the development of new functional molecules. Experimental validation of the computationally predicted properties is encouraged to further refine our understanding of this versatile compound.

References

The Strategic Utility of 4-Bromo-2,5-difluorophenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile synthetic building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. 4-Bromo-2,5-difluorophenylboronic acid has emerged as a high-value reagent, offering a unique combination of features that are highly sought after in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates. Simultaneously, the bromine atom provides a reactive handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This technical guide explores the potential applications of this compound, drawing upon data from structurally related compounds to illustrate its promise in the synthesis of next-generation kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile and robust reaction enables the formation of carbon-carbon bonds between the 4-bromo-2,5-difluorophenyl moiety and a wide array of aryl or heteroaryl halides, which are common scaffolds in many biologically active molecules.

Kinase Inhibitors

Kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases. The development of selective kinase inhibitors is a major focus of pharmaceutical research. The 4-bromo-2,5-difluorophenyl scaffold can be incorporated into kinase inhibitor designs to enhance their potency and selectivity. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized as novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[1][2] While these examples do not use the difluoro-substituted boronic acid, they highlight the potential of the bromophenyl moiety in this therapeutic area.

Table 1: In Vitro Activity of a Representative FGFR1 Inhibitor (Compound C9) [2]

| Cell Line (NSCLC) | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

The following diagram illustrates a simplified signaling pathway for FGFR1, a potential target for inhibitors synthesized using this compound.

GPCR Modulators

G protein-coupled receptors are a large family of transmembrane receptors that are important drug targets for a wide range of diseases. The 4-bromo-2,5-difluorophenyl moiety can be introduced into small molecules designed to modulate GPCR activity. For example, structurally related (4-Bromo-2,5-dimethoxyphenyl)boronic acid has been used to synthesize compounds targeting serotonin (5-HT) receptors, which are implicated in neurological and psychiatric disorders.[3]

Other Potential Applications

The versatility of this compound suggests its utility in the synthesis of a variety of other biologically active molecules. The bromine atom can serve as a point of attachment for further diversification of a lead compound, or it can be a key feature for binding to a biological target. For instance, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm activities.[4]

Experimental Protocols

The key reaction for leveraging this compound is the Suzuki-Miyaura cross-coupling. The following is a general protocol that can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

-

Solvent system (e.g., Toluene/Water 4:1, 1,4-Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the aryl or heteroaryl halide, and the base.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment.

References

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of 4-Bromo-2,5-difluorophenylboronic acid .

The resulting 4-bromo-2',5'-difluorobiphenyl scaffold is a highly valuable intermediate in medicinal chemistry and materials science. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2] Crucially, the bromine atom is retained post-coupling, serving as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki coupling). This allows for the efficient, regioselective synthesis of complex, multi-substituted biaryl and polyaryl compounds.

While specific literature examples detailing the Suzuki coupling of this compound are not abundant, the reaction conditions are expected to be analogous to those successfully employed for the structurally similar 2,5-difluorophenylboronic acid. The protocols herein are based on these well-established conditions.

General Reaction Scheme

The Suzuki-Miyaura reaction couples this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst and a base.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common scaffolds in biologically active molecules and advanced materials.[3]

The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated building blocks such as 4-Bromo-2,5-difluorophenylboronic acid are of great interest. However, ortho-fluorinated phenylboronic acids can present challenges, notably a propensity for protodeboronation under the basic conditions required for the coupling reaction, which can lead to lower yields.[4] Careful optimization of the palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high-yield and selective cross-coupling.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids, using the well-documented 2,5-difluorophenylboronic acid as a representative model due to the limited specific literature on this compound. The principles and protocols described herein offer a robust starting point for the development of specific applications for related polysubstituted fluorinated boronic acids.

Data Presentation: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid

The selection of the catalyst, ligand, and reaction conditions is paramount for the successful cross-coupling of fluorinated phenylboronic acids. The following tables summarize reported data for the coupling of 2,5-difluorophenylboronic acid with various aryl halides, illustrating the impact of different palladium systems on reaction yield.

Table 1: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Bromides

| Coupling Partner (Aryl Bromide) | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12 | 91 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 94 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | RuPhos | Cs₂CO₃ (3) | Dioxane | 110 | 24 | 85 |

Data compiled from various sources. Yields are substrate-dependent and conditions may require optimization.[1][2]

Table 2: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Chlorides

| Coupling Partner (Aryl Chloride) | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |

| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ (3) | t-Amyl alcohol | 110 | 16 | 93 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 120 | 24 | 88 |

| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | - | Cs₂CO₃ (3) | Dioxane | 100 | 18 | 91 |

Data compiled from various sources. Couplings with aryl chlorides often require more active catalyst systems and higher temperatures.[1][2][5]

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow

To elucidate the underlying mechanism and the practical execution of the experiment, the following diagrams are provided.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Synthesis of Biaryl Compounds Using 4-Bromo-2,5-difluorophenylboronic Acid

Introduction

4-Bromo-2,5-difluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of a difluorinated phenyl ring is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate electronic properties, lipophilicity, and metabolic stability of target molecules.[1][2] The additional bromine atom provides a valuable synthetic handle for subsequent functionalization, such as a second, orthogonal cross-coupling reaction, enabling the efficient synthesis of poly-substituted aromatic systems.

The Suzuki-Miyaura cross-coupling reaction is the most prominent method for utilizing this reagent to form C-C bonds.[1][3] However, like other ortho-fluorinated arylboronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[4] Therefore, the careful selection and optimization of reaction parameters—including the catalyst, ligand, base, and solvent—are crucial for achieving high yields and purity.[1]

These application notes provide an overview of reaction conditions and detailed experimental protocols based on the closely related and well-documented reagent, 2,5-difluorophenylboronic acid, as specific literature for the 4-bromo analog is limited. The principles and methodologies presented here are expected to be highly transferable and serve as a robust starting point for researchers.

Key Applications in Drug Discovery and Materials Science

The biaryl motif is a common structural core in numerous pharmaceuticals, agrochemicals, and organic materials.[3] The incorporation of the 4-bromo-2,5-difluorophenyl moiety can confer several advantageous properties:

-

Modulation of Physicochemical Properties: Fluorine atoms can significantly alter a molecule's pKa, dipole moment, and membrane permeability, which are critical for drug efficacy and bioavailability.[1][2]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[2]

-

Control of Molecular Conformation: The presence of ortho-fluorine substituents can influence the preferred dihedral angle of the biaryl system, which can be crucial for optimizing binding affinity to biological targets.[5]

-

Platform for Further Diversification: The bromine atom serves as a reactive site for further palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the creation of diverse molecular libraries from a common intermediate.[6]

Catalytic Cycle and Experimental Workflow